molecular formula C3H5BN2O2 B172516 1H-Pyrazol-3-ylboronic acid CAS No. 1239363-47-3

1H-Pyrazol-3-ylboronic acid

Cat. No. B172516
M. Wt: 111.9 g/mol
InChI Key: NEUWPDLMDVINSN-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-ylboronic acid is a chemical compound with the molecular formula C3H5BN2O2 . It is typically stored in an inert atmosphere and in a freezer under -20°C .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazol-3-ylboronic acid consists of a pyrazole ring attached to a boronic acid group . The molecular weight of this compound is 111.9 .


Chemical Reactions Analysis

1H-Pyrazol-3-ylboronic acid can be used as a reactant in the Suzuki-Miyaura coupling reaction to synthesize pyrazole derivatives by reacting with different aryl halides over the palladium catalyst .


Physical And Chemical Properties Analysis

1H-Pyrazol-3-ylboronic acid is a solid at room temperature . It has a molecular weight of 111.9 and a molecular formula of C3H5BN2O2 . Unfortunately, specific information about its density, boiling point, and melting point is not available .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Pinacol Esters : 1H-Pyrazol-3-ylboronic acid derivatives are used for synthesizing a variety of pinacol esters. These esters are key in organic synthesis, offering stable reagents for extended storage and convenient use in various synthetic processes (Ivachtchenko et al., 2004).

  • Modular Synthesis of Oligo-Arenes : The compound is instrumental in the modular synthesis of oligo-(1H-pyrazol-4-yl)-arenes. This process is important for creating bioactive molecules and precursors for molecular materials, avoiding complex purification techniques (Cook et al., 2016).

Structural Characterization

  • Structural Characterization of Silylated/Germylated Derivatives : The structural characterization of silylated or germylated pyrazoleboronic acids, derived from 1H-pyrazol-3-ylboronic acid, has been conducted. These studies are essential for understanding the chemical properties and potential applications of these compounds (Durka et al., 2015).

Biological Applications

  • Antimicrobial Activity : Derivatives of 1H-Pyrazol-3-ylboronic acid have been explored for their antimicrobial activity. For instance, chitosan Schiff bases synthesized with heteroaryl pyrazole derivatives exhibited significant antimicrobial properties (Hamed et al., 2020).

  • Corrosion Inhibition : Pyrazoline derivatives, related to 1H-pyrazol-3-ylboronic acid, have been investigated for their use in corrosion inhibition. These compounds showed effectiveness in protecting mild steel in hydrochloric acid solutions, a significant application in industrial settings (Lgaz et al., 2020).

Chemical Interaction Studies

  • Molecular Docking Studies : The interaction of pyrazole-based drug candidates with bacterial DNA gyrase has been examined. Such studies highlight the potential of 1H-pyrazol-3-ylboronic acid derivatives in the development of new antibacterial agents (Shubhangi et al., 2019).

Coordination Chemistry

  • Coordination Complex Synthesis : Derivatives of 1H-pyrazol-3-ylboronic acid have been used to synthesize novel mononuclear coordination complexes. These studies are essential in the field of coordination chemistry, with implications for material science and catalysis (Radi et al., 2015).

Safety And Hazards

The safety information for 1H-Pyrazol-3-ylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .

properties

IUPAC Name

1H-pyrazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2/c7-4(8)3-1-2-5-6-3/h1-2,7-8H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUWPDLMDVINSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460052
Record name 1H-Pyrazol-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazol-3-ylboronic acid

CAS RN

376584-63-3
Record name 1H-Pyrazol-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Lemurell, J Ulander, H Emtenäs… - Journal of Medicinal …, 2019 - ACS Publications
… Subsequent use of 1H-pyrazol-3-ylboronic acid provided the title compound (320 mg, 49%): 1 H NMR (500 MHz, CDCl 3 ): δ 10.49 (s, 1H), 8.46 (s, 1H), 8.25 (s, 1H), 8.04 (d, J = 8.4 Hz, …
Number of citations: 8 pubs.acs.org
Y Yang, Y Zheng, E Tomaselli, W Fang… - Bioconjugate …, 2015 - ACS Publications
This study sought to explore the impact of boronate groups on the heart uptake and myocardial retention of novel 99m Tc(III) complexes [ 99m TcCl(CDO)(CDOH) 2 BR] ( 99m Tc-…
Number of citations: 9 pubs.acs.org
CJ O'Donnell, BN Rogers, BS Bronk… - Journal of medicinal …, 2010 - ACS Publications
… 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane 17 (291 mg, 0.9 mmol), 1H-pyrazol-3-ylboronic acid (100 mg, 0.9 mmol), K 2 CO 3 (497 mg, 3.6 mmol), and Pd(PPh …
Number of citations: 94 pubs.acs.org
JA Borthwick, N Ancellin, SM Bertrand… - Journal of Medicinal …, 2016 - ACS Publications
Inhibitors of mitochondrial branched chain aminotransferase (BCATm), identified using fragment screening, are described. This was carried out using a combination of STD-NMR, …
Number of citations: 26 pubs.acs.org
M Liu, Y Zheng, U Avcibasi, S Liu - Nuclear medicine and biology, 2016 - Elsevier
… Chemicals (citric acid, γ-cyclodextrin, cyclohexanedione dioxime (CDOH), diethylenetriaminepentaacetic acid (DTPA), isoxazole-4-boronic acid (IS), 1H-pyrazol-3-ylboronic …
Number of citations: 13 www.sciencedirect.com
N Desroy, A Denis, C Oliveira… - Journal of Medicinal …, 2013 - ACS Publications
We report here the optimization of an HldE kinase inhibitor to low nanomolar potency, which resulted in the identification of the first reported compounds active on selected E. coli strains…
Number of citations: 33 pubs.acs.org
AE Dauser - 2022 - edoc.ub.uni-muenchen.de
As a consequence of the FDA approval of Gleevec (imatinib mesylate) in 2001, PHILIP COHEN posed the prophesying question “Protein kinases–the major drug targets of the twenty-…
Number of citations: 2 edoc.ub.uni-muenchen.de

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